1-(3-chloro-5-fluorophenyl)-N-methylmethanamine
Overview
Description
1-(3-chloro-5-fluorophenyl)-N-methylmethanamine is an organic compound with the molecular formula C8H10ClFN It is a derivative of benzenemethanamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively, and an N-methyl group is attached to the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amine groups.
Halogenation: Chlorine and fluorine atoms are introduced at the 3 and 5 positions of the benzene ring.
Methylation: The amine group is methylated to form the N-methyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-5-fluorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce corresponding nitroso or nitro compounds.
Reduction: May yield different amine derivatives.
Substitution: May result in the formation of various substituted benzenemethanamines.
Scientific Research Applications
1-(3-chloro-5-fluorophenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
1-(3-chloro-5-fluorophenyl)-N-methylmethanamine can be compared with other similar compounds, such as:
Benzenemethanamine, 3-chloro-: Lacks the fluorine and N-methyl groups.
Benzenemethanamine, 3-fluoro-: Lacks the chlorine and N-methyl groups.
Benzenemethanamine, N-methyl-: Lacks the chlorine and fluorine groups.
Uniqueness
The presence of both chlorine and fluorine atoms, along with the N-methyl group, makes this compound unique
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAGNGRRXUUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238153 | |
Record name | Benzenemethanamine, 3-chloro-5-fluoro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-34-4 | |
Record name | Benzenemethanamine, 3-chloro-5-fluoro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-chloro-5-fluoro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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